

An In-depth Technical Guide to the Mechanism of Action of BIM-23190

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Compound of Interest		
Compound Name:	BIM-23190	
Cat. No.:	B3420296	Get Quote

BIM-23190 is a synthetically developed somatostatin analog engineered for targeted therapeutic applications. As a selective agonist, its primary mechanism revolves around its interaction with specific subtypes of somatostatin receptors, initiating a cascade of intracellular events that modulate cellular function. This document provides a detailed examination of the molecular mechanism of **BIM-23190**, its downstream signaling pathways, and the experimental validation of its effects, tailored for professionals in biomedical research and drug development.

Receptor Binding and Affinity

BIM-23190 functions as a selective agonist for somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5).[1][2][3] Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral to a wide range of physiological processes.[2][4] The binding affinity of **BIM-23190** to these receptors is a critical determinant of its potency and selectivity. The reported inhibition constant (Ki) values quantify this affinity, with lower values indicating a stronger binding interaction.

Receptor Subtype	Inhibition Constant (Ki)
SSTR2	0.34 nM
SSTR5	11.1 nM

Table 1: Binding Affinity of BIM-23190 for Somatostatin Receptor Subtypes 2 and 5.



Primary Signaling Pathway

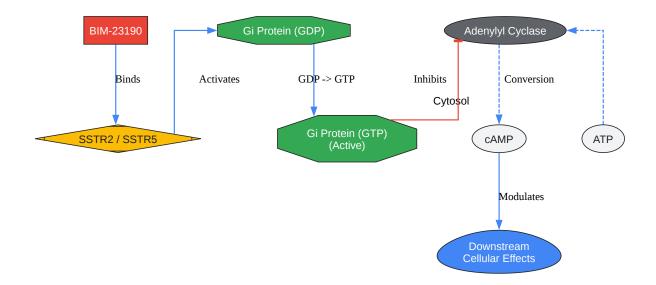
Upon binding to SSTR2 and SSTR5, **BIM-23190** induces a conformational change in the receptor, which activates its associated intracellular heterotrimeric G-proteins, specifically the Gi/o family. This activation initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase.

Core Signaling Cascade:

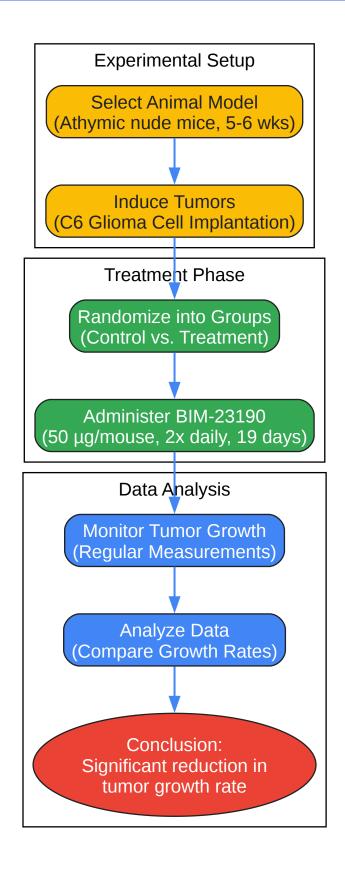
- Agonist Binding: BIM-23190 binds to the extracellular domain of SSTR2/5.
- G-Protein Activation: The receptor-agonist complex facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi protein.
- Adenylyl Cyclase Inhibition: The activated Giα subunit dissociates and directly inhibits the enzyme adenylyl cyclase.
- cAMP Reduction: Inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

This reduction in cAMP levels is a central event that mediates many of the subsequent physiological effects of **BIM-23190**.









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